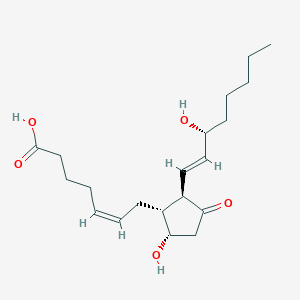

15(R)-Prostaglandin D2

概要

説明

15(R)-Prostaglandin D2 is a complex organic compound with significant interest in various scientific fields

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 15(R)-Prostaglandin D2 typically involves multi-step organic synthesis. The process often starts with the preparation of the cyclopentyl ring, followed by the introduction of hydroxyl groups and the heptenoic acid chain. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

化学反応の分析

Table 1: Synthetic Routes for 15(R)-PGD₂

Metabolic Pathways

15R-PGD₂ undergoes non-enzymatic dehydration to form cyclopentenone prostaglandins (cyPGs), primarily 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂) . This process occurs in two stages:

-

Initial dehydration : Conversion of 15R-PGD₂ to PGJ₂ (albumin-independent) .

-

Secondary dehydration : Formation of 15d-PGJ₂ (albumin-dependent or independent) .

Table 2: Metabolic Products of 15(R)-PGD₂

| Substrate | Enzyme/Condition | Product | Biological Role |

|---|---|---|---|

| 15R-PGD₂ | Non-enzymatic dehydration | PGJ₂, 15d-PGJ₂ | PPARγ activation, NF-κB inhibition |

| 15d-PGJ₂ | Further oxidation | Δ¹²-PGJ₂ | Anti-inflammatory signaling |

Receptor Interactions

15R-PGD₂ acts as a potent and selective agonist for the DP2 receptor (CRTH2) , with minimal activity at the DP1 receptor. Key findings include:

-

DP2 activation : 15R-PGD₂ binds CRTH2 with an EC₅₀ ~75-fold lower than its 15(S)-isomer .

-

Functional outcomes : Triggers eosinophil migration, Th2 cytokine production (IL-4, IL-13), and allergic inflammation .

Table 3: Receptor Binding Affinities

| Compound | Receptor | EC₅₀/Activity | Reference |

|---|---|---|---|

| 15R-PGD₂ | DP2 | 1 μM (agonist) | |

| 15S-PGD₂ | DP2 | ~75 μM (weak agonist) | |

| 15d-PGJ₂ | PPARγ | 1–5 μM (agonist) |

Role in Redox Signaling

15R-PGD₂ and its metabolites regulate inflammatory responses through redox-sensitive mechanisms :

-

15d-PGJ₂ : Inhibits NF-κB by covalent modification of IκB kinase (IKK) via Michael addition .

-

Antiproliferative effects : Induces apoptosis in malignant T-cell lines (EC₅₀ = 1–10 μM) but spares normal T cells .

Enzymatic Conversion Pathways

Key enzymes involved in 15R-PGD₂ metabolism include:

科学的研究の応用

Immunological Applications

Role in Allergic Reactions and Asthma:

15(R)-PGD2 is recognized for its potent activity as a selective agonist of the CRTH2/DP2 receptor, which is predominantly expressed on eosinophils and Th2 cells. This receptor activation leads to various immune responses, including the recruitment of eosinophils to sites of inflammation, making it a crucial player in asthma and allergic diseases .

Case Study:

A study demonstrated that 15(R)-PGD2 significantly enhances eosinophil chemotaxis, suggesting its potential as a therapeutic target in treating asthma exacerbations .

Cancer Research Applications

Tumor Progression Modulation:

Research indicates that prostaglandins, including 15(R)-PGD2, are involved in cancer progression through their interaction with specific receptors. For instance, the activation of the DP1 receptor has been linked to inhibition of tumor growth in certain cancer types .

Data Table: Prostaglandin D2 Receptors and Cancer Types

| Receptor | Cancer Type | Effect on Tumor Growth |

|---|---|---|

| DP1 | Non-small cell lung cancer | Inhibition of growth |

| DP2 | Colorectal cancer | Promotion of inflammation |

| EP2 | Breast cancer | Enhanced proliferation |

Clinical Trials:

Current clinical trials are exploring the efficacy of DP receptor antagonists in various cancers. For example, targeting the EP2 receptor has shown promise in inhibiting tumor growth and metastasis in preclinical models of colorectal and prostate cancers .

Neurological Applications

Role in Neuroinflammation:

15(R)-PGD2 has been implicated in neuroinflammatory processes. Its action on the DP1 receptor can modulate neuroinflammatory responses, which is relevant for conditions such as multiple sclerosis and Alzheimer's disease .

Case Study:

In animal models of neurodegeneration, administration of 15(R)-PGD2 was associated with reduced neuroinflammatory markers, indicating its potential as a neuroprotective agent .

Cardiovascular Applications

Vascular Tone Regulation:

The compound has been studied for its effects on vascular smooth muscle cells. 15(R)-PGD2 can induce vasodilation through DP1 receptor activation, suggesting its potential utility in managing cardiovascular diseases .

Data Table: Effects of 15(R)-PGD2 on Vascular Function

| Effect | Mechanism |

|---|---|

| Vasodilation | Activation of DP1 receptors |

| Inhibition of platelet aggregation | Modulation of thromboxane A2 levels |

Potential Therapeutic Uses

Given its diverse roles across various biological systems, 15(R)-PGD2 holds promise for therapeutic applications:

- Asthma Management: Targeting the CRTH2/DP2 pathway to reduce eosinophilic inflammation.

- Cancer Therapy: Utilizing DP receptor antagonists to inhibit tumor growth.

- Neuroprotection: Developing strategies to harness its anti-inflammatory properties in neurodegenerative diseases.

- Cardiovascular Health: Exploring its vasodilatory effects as a treatment for hypertension.

作用機序

The mechanism of action of 15(R)-Prostaglandin D2 involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclopentyl ring can also interact with hydrophobic regions of biological molecules, affecting their function.

類似化合物との比較

Similar Compounds

Similar compounds include other hydroxy-substituted cyclopentyl acids and their derivatives. Examples are:

- (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyhex-1-enyl]-3-oxocyclopentyl]hex-5-enoic acid

- (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxydec-1-enyl]-3-oxocyclopentyl]dec-5-enoic acid

Uniqueness

What sets 15(R)-Prostaglandin D2 apart is its specific arrangement of hydroxyl groups and the length of its heptenoic acid chain

生物活性

15(R)-Prostaglandin D2 (15(R)-PGD2) is a stereoisomer of prostaglandin D2 (PGD2) that has garnered attention for its potent biological activities, primarily through its interaction with specific receptors involved in inflammatory responses. This article delves into the biological activity of 15(R)-PGD2, highlighting its mechanisms of action, effects on various cell types, and implications in diseases such as asthma and cancer.

15(R)-PGD2 primarily acts through two receptors: DP1 and DP2 . The DP1 receptor is coupled to adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels, while the DP2 receptor (also known as CRTH2) is involved in the migration and activation of immune cells such as eosinophils and basophils.

- Receptor Activation : Research indicates that 15(R)-PGD2 is a selective agonist for the DP2 receptor, exhibiting approximately five times the potency of PGD2 itself and significantly higher activity compared to its 15(S) counterpart . This selectivity suggests that 15(R)-PGD2 could be a valuable tool for studying DP2 receptor functions in inflammatory diseases.

- Cytokine Production : In human Th2 cells, 15(R)-PGD2 preferentially induces the production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13 while having minimal effects on anti-inflammatory cytokines like IL-10 . This effect is mediated through a CRTH2-dependent mechanism, emphasizing its role in promoting Th2-mediated inflammation.

Eosinophil Activation and Migration

The activation of eosinophils by 15(R)-PGD2 through the DP2 receptor has significant implications for allergic responses and asthma. Studies have shown that this compound can enhance eosinophil chemotaxis, which is crucial for their accumulation in inflamed tissues .

Antiproliferative Effects

Interestingly, both PGD2 and its metabolite 15-d-PGJ2 have been reported to exert antiproliferative effects on certain T lymphocyte lines derived from malignant cells. These compounds induce apoptosis selectively in transformed T cells without affecting normal T cells . This selective cytotoxicity suggests potential therapeutic applications in targeting malignant T cell populations while sparing healthy immune cells.

Asthma and Allergic Responses

In asthma models, the role of 15(R)-PGD2 has been investigated due to its involvement in airway inflammation. Elevated levels of PGD2 are observed during asthma exacerbations, correlating with increased eosinophil infiltration and heightened airway hyperresponsiveness. The ability of 15(R)-PGD2 to stimulate Th2 cytokine production further supports its contribution to the pathophysiology of asthma .

Cancer Research

Research into the role of 15(R)-PGD2 in cancer has revealed its potential as an anti-tumor agent. Its metabolite, 15-d-PGJ2, has been shown to inhibit tumor growth by down-regulating pro-inflammatory pathways and inducing apoptosis in cancerous cells . These findings suggest that modulating PGD2 pathways could offer new strategies for cancer therapy.

Data Summary

| Biological Activity | Effects | Mechanism | Receptor |

|---|---|---|---|

| Cytokine Production | IL-4, IL-5, IL-13 upregulation | CRTH2-dependent | DP2 |

| Eosinophil Chemotaxis | Enhanced migration | DP2 activation | DP2 |

| Antiproliferative | Induces apoptosis in T-cell lines | PPAR-γ mediated | - |

特性

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMBVRSPMRCCGG-DFVNJMEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 15R-PGD2 interact with its target and what are the downstream effects?

A1: 15R-PGD2 acts as a potent and selective agonist of the DP2 receptor (also known as chemoattractant receptor-homologous molecule expressed on Th2 cells). [] This receptor is found on various immune cells, including eosinophils and basophils. [] Binding of 15R-PGD2 to DP2 receptors on these cells triggers a cascade of intracellular signaling events, ultimately leading to cell activation and migration. [] For instance, 15R-PGD2 induces CD11b expression, actin polymerization, and chemotaxis in eosinophils. []

Q2: What is the impact of structural modifications on the activity of 15R-PGD2?

A2: Research indicates that the structure of 15R-PGD2 is crucial for its activity and selectivity towards the DP2 receptor. For example, the naturally occurring 15S-PGD2, which only differs in the stereochemistry at the 15 position, demonstrates significantly lower potency compared to 15R-PGD2. [] Furthermore, modifications to the 9-hydroxyl and 11-oxo groups of PGD2 significantly influence its interaction with both DP1 and DP2 receptors. Replacing the 9-hydroxyl group with an oxo group, as in PGK2, or substituting the 11-oxo group with a CH2 group, as in 11-deoxy-11-methylene PGD2, effectively eliminates both DP1 and DP2 agonist activity. [] Interestingly, the 11-methylene analog acts as a DP2 antagonist. [] These findings highlight the importance of specific structural features in PGD2 analogs for their interaction with prostanoid receptors and their resulting biological activities.

Q3: Can aspirin impact the production of 15R-PGD2?

A3: While aspirin is known to inhibit the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, research suggests a more nuanced interaction. Aspirin-acetylated COX-2, while exhibiting reduced overall prostaglandin synthesis, can still form 15R-configuration prostaglandins, including 15R-PGD2. [] This production is thought to occur due to the acetylated COX-2 enzyme retaining some catalytic activity, leading to the preferential formation of 15R-prostaglandins. [] This finding suggests that aspirin therapy might indirectly influence 15R-PGD2 levels through its impact on COX-2 activity.

Q4: Are there any analytical methods used to study 15R-PGD2?

A4: Researchers utilize various analytical techniques to study 15R-PGD2. These include using radiolabeled arachidonic acid to track the formation of 15R-PGs and liquid chromatography-mass spectrometry (LC-MS) for the identification and quantification of 15R-PGD2. [] These analytical methods enable scientists to monitor the production and investigate the biological effects of 15R-PGD2 in various experimental settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。